In-Depth Technical Guide: 3-(4-Bromophenyl)-1H-triazole
In-Depth Technical Guide: 3-(4-Bromophenyl)-1H-triazole
CAS Number: 118863-62-0
This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)-1H-triazole, a heterocyclic compound of significant interest to researchers and drug development professionals. This document outlines its chemical properties, synthesis, and known biological activities, with a focus on its potential as an anticancer agent.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN₃ | PubChem[1] |
| Molecular Weight | 224.06 g/mol | PubChem[1] |
| IUPAC Name | 3-(4-bromophenyl)-1H-1,2,4-triazole | |
| Appearance | White solid (typical for similar compounds) | |
| Melting Point | Not explicitly available for this specific isomer | |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol |
Synthesis and Experimental Protocols
Method 1: From 4-Bromobenzohydrazide
This is a classical and widely used method for the synthesis of 1,2,4-triazole rings.
Experimental Protocol:
-
Step 1: Formation of N'-acyl-N-aroylhydrazine. 4-Bromobenzohydrazide is reacted with a suitable acylating agent (e.g., formic acid or a derivative) under reflux.
-
Step 2: Cyclization. The resulting intermediate is then cyclized to the 1,2,4-triazole ring. This is often achieved by heating with an excess of the acylating agent or in the presence of a dehydrating agent like polyphosphoric acid.
-
Purification. The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Logical Workflow for Synthesis from 4-Bromobenzohydrazide:
Caption: Synthesis of 3-(4-Bromophenyl)-1H-1,2,4-triazole from 4-bromobenzohydrazide.
Method 2: From 4-Bromobenzonitrile
This method involves the reaction of a nitrile with hydrazine and a source of the third nitrogen atom.
Experimental Protocol:
-
Step 1: Formation of Amidrazone. 4-Bromobenzonitrile is reacted with hydrazine hydrate to form the corresponding amidrazone.
-
Step 2: Cyclization. The amidrazone is then cyclized with a one-carbon synthon, such as formic acid or triethyl orthoformate, to form the triazole ring.
-
Purification. The product is isolated and purified, typically by recrystallization.
Logical Workflow for Synthesis from 4-Bromobenzonitrile:
Caption: Synthesis of 3-(4-Bromophenyl)-1H-1,2,4-triazole from 4-bromobenzonitrile.
Biological Activity and Potential Applications
Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[2][3] The presence of the bromophenyl group is often associated with enhanced biological activity.
Anticancer Activity
Several studies have highlighted the potential of bromophenyl-1,2,4-triazole derivatives as anticancer agents. While specific data for 3-(4-Bromophenyl)-1H-1,2,4-triazole is limited, related compounds have shown significant activity against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | SNB-75 (CNS cancer) | PGI of 41.25% at 10⁻⁵ M | [4] |
| Triazole/Oxime hybrids | MCF-7 (Breast), HCT-116 (Colon), A549 (Lung), HEP-3B (Liver) | 9-16 (MCF-7), 5.3-13.7 (HCT-116), 3-4.5 (A549), 4.5-14 (HEP-3B) | [5] |
Mechanism of Action:
The precise mechanism of action for 3-(4-Bromophenyl)-1H-1,2,4-triazole is not yet fully elucidated. However, based on studies of related compounds, several potential signaling pathways and molecular targets have been identified.
-
Enzyme Inhibition: 1,2,4-triazole derivatives have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation, including:
-
Induction of Apoptosis: Many anticancer compounds exert their effects by inducing programmed cell death, or apoptosis. Some bromophenyl-triazole derivatives have been shown to induce apoptosis in cancer cells.[7][8] This can occur through various mechanisms, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: Disruption of the normal cell cycle is another common mechanism of anticancer drugs. Some triazole derivatives have been observed to cause cell cycle arrest at different phases, preventing cancer cells from dividing and proliferating.[3]
Potential Signaling Pathway Involvement:
Caption: Potential anticancer mechanisms of action for 3-(4-Bromophenyl)-1H-triazole derivatives.
Conclusion
3-(4-Bromophenyl)-1H-triazole is a compound with significant potential, particularly in the field of oncology. While further research is needed to fully elucidate its specific synthesis protocols, quantitative biological activity, and precise mechanisms of action, the existing data on related bromophenyl-triazole derivatives strongly suggest its promise as a scaffold for the development of novel therapeutic agents. This guide serves as a foundational resource for researchers and professionals in drug development, encouraging further investigation into this promising molecule.
References
- 1. 3-(4-Bromophenyl)-1H-[1,2,4]triazole | C8H6BrN3 | CID 46948734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
